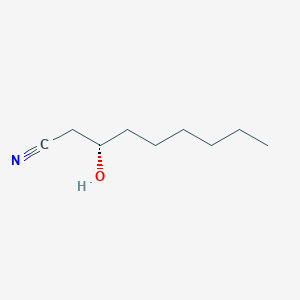
(3S)-3-Hydroxynonanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Hydroxynonanenitrile is an organic compound with the molecular formula C9H17NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxynonanenitrile typically involves the following steps:
Starting Material: The synthesis often begins with a suitable aldehyde or ketone.
Reduction: The carbonyl group is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nitrile Formation: The hydroxyl group is then converted to a nitrile group using reagents like thionyl chloride (SOCl2) followed by treatment with sodium cyanide (NaCN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to achieve selective reduction.
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Hydroxynonanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using hydrogenation or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C)
Substitution: Phosphorus tribromide (PBr3), thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(3S)-3-Hydroxynonanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Hydroxynonanenitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Hydroxynonanenitrile: The enantiomer of (3S)-3-Hydroxynonanenitrile, with similar but distinct properties.
3-Hydroxybutanenitrile: A shorter-chain analog with different physical and chemical properties.
3-Hydroxyhexanenitrile: A medium-chain analog with intermediate properties.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
918659-06-0 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(3S)-3-hydroxynonanenitrile |
InChI |
InChI=1S/C9H17NO/c1-2-3-4-5-6-9(11)7-8-10/h9,11H,2-7H2,1H3/t9-/m0/s1 |
InChI Key |
LRAARMBQGRNMAY-VIFPVBQESA-N |
Isomeric SMILES |
CCCCCC[C@@H](CC#N)O |
Canonical SMILES |
CCCCCCC(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


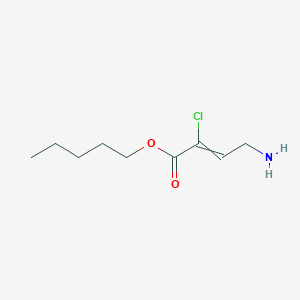

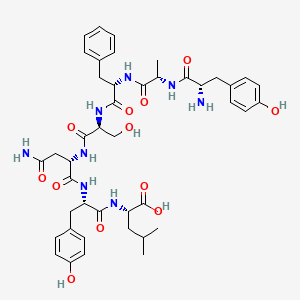
![4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B14176680.png)




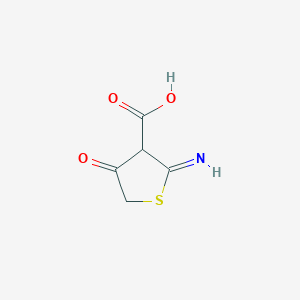
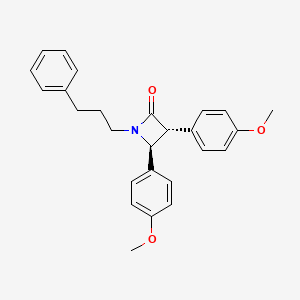
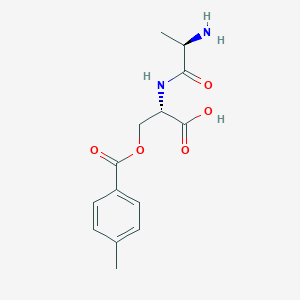
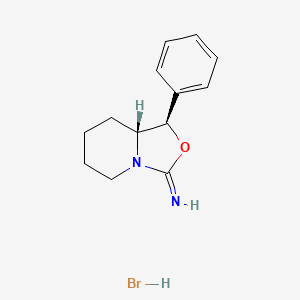

![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
